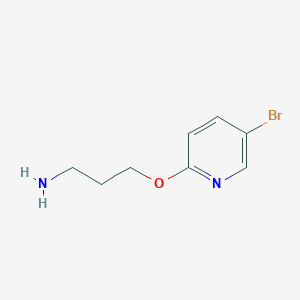
3-((5-Bromopyridin-2-yl)oxy)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((5-Bromopyridin-2-yl)oxy)propan-1-amine is an organic compound that features a brominated pyridine ring attached to a propan-1-amine group via an ether linkage. Compounds of this nature are often of interest in medicinal chemistry and materials science due to their potential biological activities and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-Bromopyridin-2-yl)oxy)propan-1-amine typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions to yield 5-bromopyridine.
Ether Formation: The brominated pyridine is then reacted with 3-chloropropan-1-amine in the presence of a base such as potassium carbonate (K2CO3) to form the ether linkage, resulting in this compound.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactions, automated synthesis, and purification processes.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions may target the bromine atom or the pyridine ring, leading to debromination or hydrogenation products.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products
Oxidation: Oxides or imines.
Reduction: Debrominated or hydrogenated compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-((5-Bromopyridin-2-yl)oxy)propan-1-amine may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of biological pathways and interactions.
Medicine: Possible development as a pharmaceutical intermediate or active compound.
Industry: Use in the production of materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
相似化合物的比较
Similar Compounds
- 3-((5-Chloropyridin-2-yl)oxy)propan-1-amine
- 3-((5-Fluoropyridin-2-yl)oxy)propan-1-amine
- 3-((5-Iodopyridin-2-yl)oxy)propan-1-amine
Uniqueness
The presence of the bromine atom in 3-((5-Bromopyridin-2-yl)oxy)propan-1-amine may confer unique reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electron-withdrawing properties can influence the compound’s chemical behavior and interactions.
属性
分子式 |
C8H11BrN2O |
|---|---|
分子量 |
231.09 g/mol |
IUPAC 名称 |
3-(5-bromopyridin-2-yl)oxypropan-1-amine |
InChI |
InChI=1S/C8H11BrN2O/c9-7-2-3-8(11-6-7)12-5-1-4-10/h2-3,6H,1,4-5,10H2 |
InChI 键 |
MOUCBISGBNOOFY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC=C1Br)OCCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


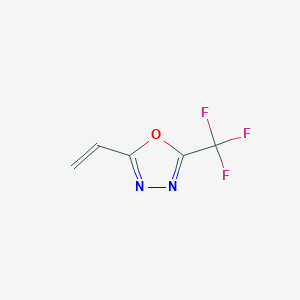
![rac-tert-butyl(1R,5R,6R)-6-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13580521.png)
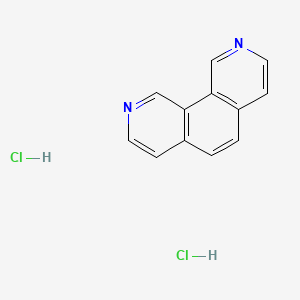
![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-hydroxybenzoicacid](/img/structure/B13580529.png)
aminedihydrochloride](/img/structure/B13580530.png)
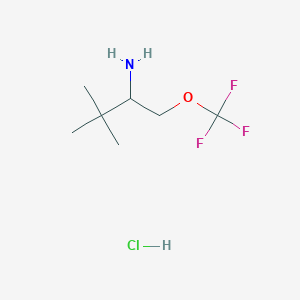
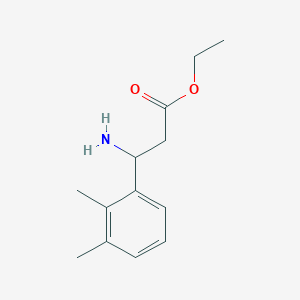
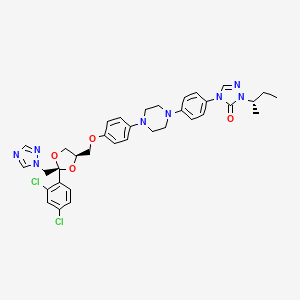
![4-[(5-Isoquinolyl)oxy]piperidine](/img/structure/B13580572.png)
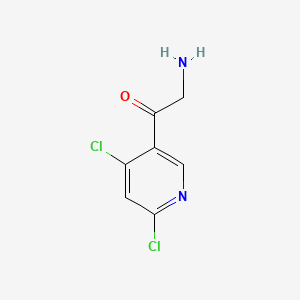
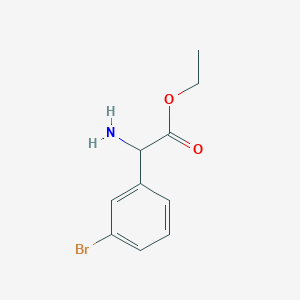
![7-chloro-4-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]quinoline](/img/structure/B13580596.png)

![(2S)-3-(4-bromopyridin-2-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoicacid](/img/structure/B13580606.png)
